1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Overview
Description
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is a useful research compound. Its molecular formula is C4HBrF8 and its molecular weight is 280.94 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymerization
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is used in the synthesis of bromo- and chloroheptafluoro-1,2-epoxybutanes, which are then successfully copolymerized with hexafluoropropene oxide-derived acid fluorides. This process is significant for creating polymers with specific properties. In one study, the transformation of bromine-containing acid fluorides to hydrogen-terminated compounds showed substitution of bromine by hydrogen (Ito, Kaufman, Kratzer, Nakahara, & Paciorek, 1979).
Vibrational Spectra and Rotational Isomerism
Studies on the vibrational spectra and rotational isomerism of chain molecules, including 1-bromo-, 1-chloro-, and 1-iodopentanes, and dibromobutanes, provide insights into the molecular structure and behavior of these compounds. These studies help understand the isomers present in various states of aggregation, including crystalline, gaseous, liquid, and glassy states. Such research is crucial for applications in material science and chemistry (Matsuura et al., 1979).
Fire Extinguishing Ability
This compound has been evaluated for its fire extinguishing abilities. A study demonstrated that adding small amounts of this compound to nitrogen can significantly enhance the extinguishing ability of the inert gas, making it a potential candidate for fire suppression applications (Zou, Vahdat, & Collins, 2001).
Reaction with Alcohols
In another research context, 1-bromo(chloro)-1,2-epoxyheptafluorobutanes have been shown to react with primary and secondary alcohols. This reaction produces a mixture of esters of α-alkoxy-and α-bromo(chloro)-hexafluorobutyric acids, highlighting its potential in synthetic organic chemistry (Filyakova, Zapevalov, Kodess, & Saloutin, 2006).
Improved Synthesis Techniques
There has also been research into improving the synthesis techniques of related bromobutane compounds, which are important basic organic experiments in university settings. Such improvements aim to simplify procedures and increase reaction efficiency, underscoring the ongoing interest in optimizing the synthesis of these compounds for academic and industrial purposes (Wu-ta, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a fluorinated alkane, and such compounds are generally known for their reactivity and potential use in various chemical reactions .
Mode of Action
Fluorinated alkanes are often used in chemical synthesis due to their unique properties, such as high reactivity and ability to introduce fluorine atoms into other molecules .
Biochemical Pathways
Fluorinated alkanes can participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the types of reactions it can participate in .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4-octafluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZIQULETJOWKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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